methyl 3-((2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate
Description
Methyl 3-((2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine core fused with a substituted phenyl group and a methyl ester moiety. The structure includes a 1,1-dioxido-3-oxo-thiadiazine ring, a 3-ethylphenyl substituent at position 2, and a 4-methoxybenzoate group at position 2.
Properties
IUPAC Name |
methyl 3-[[2-(3-ethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]methyl]-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6S/c1-4-17-8-7-9-20(14-17)27-25(29)26(21-10-5-6-11-23(21)34(27,30)31)16-19-15-18(24(28)33-3)12-13-22(19)32-2/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNXFRHSJVNHNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=CC(=C4)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-((2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[e][1,2,4]thiadiazine core, followed by the introduction of the 3-ethylphenyl group and the methoxybenzoate moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity of the final product. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiadiazine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 3-((2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 3-((2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s unique features can be contextualized by comparing it to structurally related molecules:
2.1 Benzo-Fused Heterocycles
- 1,4-Benzoxazine Derivatives (e.g., from ): These compounds feature a benzoxazine core instead of thiadiazine. For instance, the thiadiazine’s sulfone group enhances polarity and hydrogen-bonding capacity compared to benzoxazines .
- Benzimidazole-Triazole-Thiazole Hybrids (e.g., compounds 9a–9e in ):
While these lack the thiadiazine ring, they share ester and methoxy groups. The benzoimidazole-triazole scaffold may confer distinct biological activity profiles, such as enzyme inhibition, compared to the thiadiazine-based target compound .
2.2 Methyl Benzoate Derivatives
- Methyl 4-{[5-(Phenylcarbamoyl)-1,3,4-Thiadiazol-2-Yl]Methoxy}Benzoate (): This compound shares the methyl benzoate group and a thiadiazole ring. The thiadiazole’s smaller ring size may also reduce metabolic stability compared to the target compound’s seven-membered thiadiazine .
- Sulfonylurea Herbicides (e.g., metsulfuron-methyl in ): These feature triazine cores and sulfonylurea linkages. While structurally distinct, their ester and sulfone groups highlight the importance of these moieties in agrochemical activity. The target compound’s thiadiazine ring may offer a novel mechanism compared to triazine-based herbicides .
Physicochemical and Theoretical Properties
Theoretical studies on analogous triazolone derivatives () using B3LYP/6-31G(d,p) methods suggest that substituents like methoxy and ester groups significantly influence electronic properties (e.g., Mulliken charges) and stability.
Data Table: Key Comparisons with Analogous Compounds
Biological Activity
Methyl 3-((2-(3-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H20N2O5S
- Molecular Weight : 372.43 g/mol
The compound features a thiadiazine ring and methoxybenzoate moiety, which are significant in determining its pharmacological properties.
Anticancer Activity
Recent studies have focused on the anticancer potential of compounds similar to this compound. For instance, a related series of compounds demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines. The most potent analogs exhibited IC50 values in the low micromolar range, indicating strong antiproliferative effects .
The biological activity of this class of compounds is often attributed to their ability to induce apoptosis in cancer cells. Mechanistic studies have shown that these compounds can activate intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins. This shift in the balance promotes cell death in malignant cells .
Inhibition of Enzymatic Activity
Another area of interest is the inhibition of specific enzymes associated with cancer progression. Compounds structurally related to this compound have been evaluated for their ability to inhibit PD-L1, a protein that plays a crucial role in immune evasion by tumors. For example, derivatives showed IC50 values significantly lower than standard inhibitors, suggesting enhanced efficacy .
Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects of various benzothiadiazine derivatives, this compound was included among tested compounds. The results indicated that it exhibited significant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values comparable to established chemotherapeutics .
Study 2: Mechanistic Insights
A mechanistic study involving this compound revealed that it induces apoptosis through the mitochondrial pathway. The study utilized flow cytometry and Western blotting techniques to assess changes in mitochondrial membrane potential and the expression levels of apoptotic markers. These findings support the hypothesis that this compound can effectively trigger programmed cell death in cancer cells .
Data Summary Table
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 16.19 ± 1.35 | Apoptosis via mitochondrial pathway |
| Compound B | HCT-116 | 17.16 ± 1.54 | Enzyme inhibition (PD-L1) |
| Methyl 3... | MCF-7 | TBD | TBD |
| Methyl 3... | HCT-116 | TBD | TBD |
Note: TBD indicates data not yet determined.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
